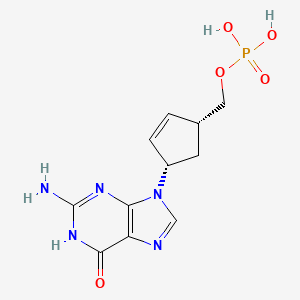![molecular formula C33H40O20 B12370939 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic molecule. This compound is characterized by multiple hydroxyl groups and a chromen-4-one core, making it a polyhydroxyflavonoid. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation and hydroxylation reactions. The starting materials are often simple sugars and phenolic compounds. The reaction conditions usually require the presence of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions, utilizing biocatalysts or chemical catalysts to achieve high yields and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the final product meets industry standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation and hydroxylation reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
Similar Compounds
Quercetin: Another polyhydroxyflavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with a similar structure but different hydroxylation pattern.
Rutin: A glycosylated flavonoid with similar biological activities.
Uniqueness
The unique combination of multiple hydroxyl groups and the specific glycosylation pattern in this compound distinguishes it from other similar compounds. This unique structure may contribute to its specific biological activities and potential therapeutic applications.
特性
分子式 |
C33H40O20 |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(47-9)49-12-6-15(37)18-16(7-12)50-28(11-3-4-13(35)14(36)5-11)29(22(18)41)52-33-30(25(44)20(39)10(2)48-33)53-32-27(46)24(43)21(40)17(8-34)51-32/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 |
InChIキー |
PRAMLMJWCYDPOF-PETAPGENSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


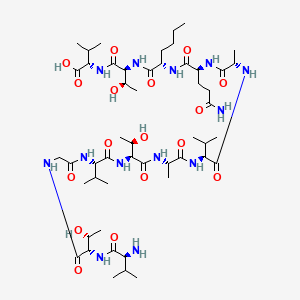
![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
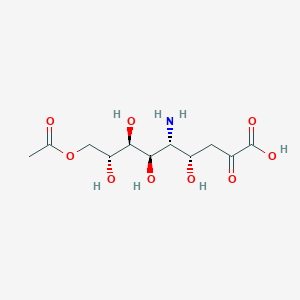
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)

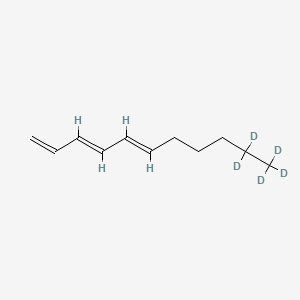

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
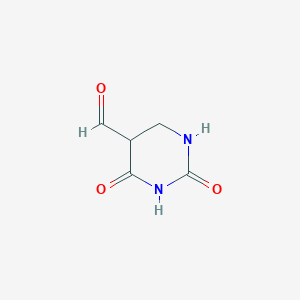
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)


